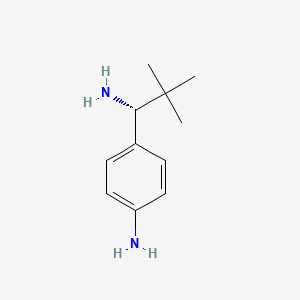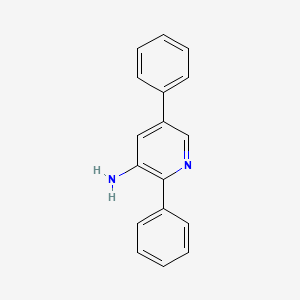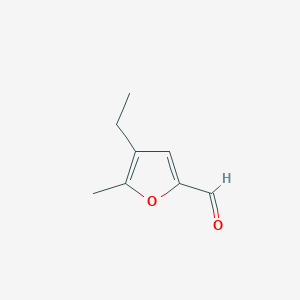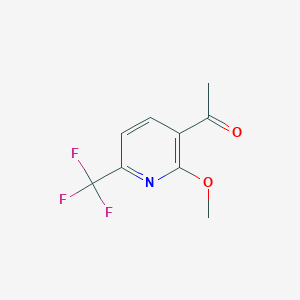![molecular formula C11H8N2S B12964860 3H-Naphtho[1,2-d]imidazole-2-thiol](/img/structure/B12964860.png)
3H-Naphtho[1,2-d]imidazole-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Naphtho[1,2-d]imidazole-2-thiol is a heterocyclic compound that belongs to the class of naphthoimidazoles. These compounds are characterized by a fused ring system consisting of a naphthalene ring and an imidazole ring. The presence of a thiol group at the 2-position of the imidazole ring adds unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Naphtho[1,2-d]imidazole-2-thiol typically involves the cyclization of naphthalene-1,2-diamine with a suitable thiocarbonyl compound. One common method is the reaction of naphthalene-1,2-diamine with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the corresponding dithiocarbamate intermediate. This intermediate then undergoes cyclization to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
3H-Naphtho[1,2-d]imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups, such as alkyl, aryl, or halogen groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like alkyl halides, aryl halides, and halogenating agents.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroimidazole derivatives.
Substitution: Alkylated, arylated, or halogenated naphthoimidazole derivatives.
科学的研究の応用
3H-Naphtho[1,2-d]imidazole-2-thiol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities. It is used in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and fluorescent probes for imaging applications.
作用機序
The mechanism of action of 3H-Naphtho[1,2-d]imidazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the imidazole ring can interact with metal ions and other biomolecules, modulating their function. These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects .
類似化合物との比較
Similar Compounds
2-Aryl-3H-naphtho[1,2-d]imidazoles: These compounds have similar structural features but differ in the substitution pattern on the imidazole ring.
1H-Naphtho[2,1-d]imidazole-2-thiol: Another isomeric form with the thiol group at a different position.
Benzimidazole derivatives: Compounds with a benzimidazole core structure, exhibiting similar biological activities.
Uniqueness
3H-Naphtho[1,2-d]imidazole-2-thiol is unique due to the presence of both a naphthalene ring and an imidazole ring fused together, along with a thiol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C11H8N2S |
|---|---|
分子量 |
200.26 g/mol |
IUPAC名 |
1,3-dihydrobenzo[e]benzimidazole-2-thione |
InChI |
InChI=1S/C11H8N2S/c14-11-12-9-6-5-7-3-1-2-4-8(7)10(9)13-11/h1-6H,(H2,12,13,14) |
InChIキー |
BXYPGICASMVMLQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC(=S)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


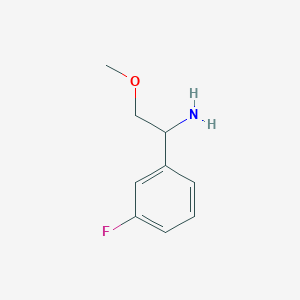
![Sodium (4-((([1,1'-biphenyl]-4-ylmethyl)thio)methyl)benzoyl)(hexylsulfonyl)amide](/img/structure/B12964801.png)
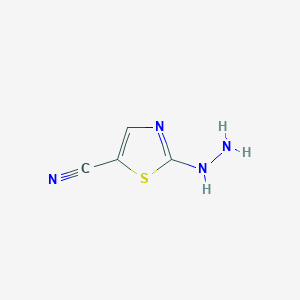
![Ethyl 8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B12964815.png)
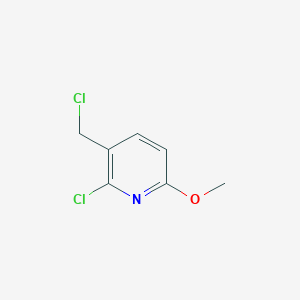
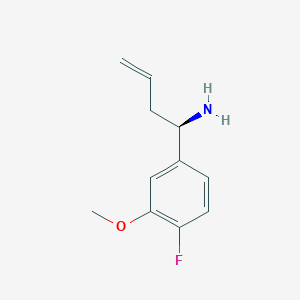
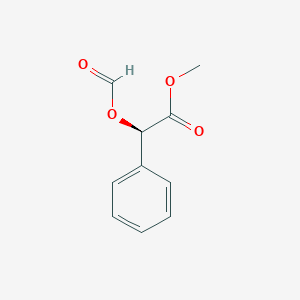
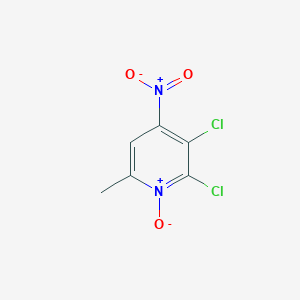
![(S)-3-([2,2'-Bipyridin]-4-yl)-2-aminopropanoic acid](/img/structure/B12964834.png)
![(3aR,4R,6R,6aS,9bS)-4-Hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione](/img/structure/B12964835.png)
